Lsd1/hdac6-IN-1
Description
Lysine-Specific Demethylase 1 (LSD1) as an Epigenetic Regulator
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered. wikipedia.orgnih.gov It is a flavin-dependent monoamine oxidase that plays a critical role in a wide range of biological processes, including embryonic development, cell differentiation, and hematopoiesis. salariuspharma.comwikipedia.org
Enzymatic Function in Histone Demethylation
LSD1 specifically removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2). wikipedia.orguniroma1.it This demethylation is a flavin-dependent oxidative process. nih.gov The catalytic mechanism involves the oxidation of the methylated lysine, which generates an unstable intermediate that ultimately yields the demethylated lysine and formaldehyde. wikipedia.org LSD1 cannot demethylate tri-methylated H3K4 because of the chemical requirements of the reaction. wikipedia.org In certain contexts, such as in association with the androgen receptor, LSD1 has been suggested to also demethylate H3K9me1/2. nih.gov
Role in Chromatin Structure and Gene Expression
By removing methyl marks from H3K4, which are generally associated with active transcription, LSD1 primarily functions as a transcriptional co-repressor. f1000research.com It is a component of several protein complexes, including the CoREST and NuRD complexes, which are involved in repressing gene transcription. salariuspharma.comnih.gov The activity of LSD1 leads to a more condensed chromatin structure, making the DNA less accessible for transcription. uio.no However, LSD1 can also act as a transcriptional co-activator by demethylating H3K9, a mark associated with gene repression. f1000research.com This dual functionality highlights the complex and context-dependent role of LSD1 in regulating gene expression. news-medical.net LSD1's function is not limited to histones; it can also demethylate non-histone proteins like the tumor suppressor p53, thereby regulating its activity. uniroma1.itnih.gov
Histone Deacetylase 6 (HDAC6) as an Epigenetic Regulator
Histone Deacetylase 6 (HDAC6) is a unique member of the HDAC family, primarily located in the cytoplasm. wikipedia.org It is a zinc-dependent enzyme belonging to the class IIb HDACs. encyclopedia.pubnih.gov
Enzymatic Function in Deacetylation of Histone and Non-Histone Substrates
HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. wikipedia.org While HDACs are generally associated with histone deacetylation leading to chromatin condensation and gene repression, HDAC6 has a broad range of non-histone substrates. wikipedia.orgmdpi.com Its unique structure, which includes two functional catalytic domains, allows it to deacetylate numerous cytoplasmic proteins. encyclopedia.pubnih.gov Key non-histone substrates of HDAC6 include α-tubulin, cortactin, and the heat shock protein 90 (HSP90). encyclopedia.pubnih.gov
Pathological Implications in Cancer
The aberrant activity of specific epigenetic enzymes is a hallmark of many cancers. Both LSD1 and HDAC6 have been identified as key players in oncogenesis, making them attractive targets for therapeutic intervention.
Lysine-Specific Demethylase 1 (LSD1): LSD1, also known as KDM1A, was the first histone demethylase to be discovered. frontiersin.org It specifically removes methyl groups from mono- and dimethylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). frontiersin.orgnih.gov LSD1 is frequently overexpressed in a wide range of cancers, including breast, colon, prostate, lung, and gastric cancers, as well as acute myeloid leukemia (AML). frontiersin.orgnih.govaacrjournals.org This overexpression is linked to poor prognosis. By altering histone methylation patterns, LSD1 can silence tumor suppressor genes and activate oncogenic pathways. Functionally, it is a critical component of several transcriptional repressor complexes, such as CoREST (Corepressor for RE1-Silencing Transcription factor). frontiersin.orgnih.gov In hematological malignancies like AML, LSD1 activity blocks the normal differentiation of myeloid cells, contributing to the leukemic state. frontiersin.orgaacrjournals.org Beyond histones, LSD1 also demethylates non-histone proteins like p53, DNMT1, and STAT3, further expanding its role in promoting cancer cell survival and proliferation. nih.gov
Histone Deacetylase 6 (HDAC6): The HDAC family of enzymes removes acetyl groups from lysine residues on both histone and non-histone proteins. While many HDACs (like HDAC1, 2, and 3) are primarily nuclear and act on histones within transcriptional complexes, HDAC6 is unique in that it is predominantly located in the cytoplasm. nih.gov Its major substrate is α-tubulin, a key component of the cellular cytoskeleton. nih.gov By deacetylating α-tubulin, HDAC6 influences cell motility, adhesion, and migration, processes that are critical for cancer metastasis. It also regulates protein degradation pathways by interacting with the ubiquitin-proteasome system. While pan-HDAC inhibitors have shown clinical activity, they are often associated with significant toxicities. ashpublications.org Targeting HDAC6 selectively is considered a more favorable strategy, as it may provide therapeutic benefits with a better safety profile. ashpublications.org Furthermore, HDAC6 inhibition has been shown to enhance anti-tumor immune responses. aacrjournals.org
Interplay and Crosstalk Between LSD1 and HDACs in Disease Pathogenesis
The pathological roles of LSD1 and HDACs in cancer are not entirely independent; a significant functional interplay and crosstalk exist between them. These enzymes often cooperate within large multi-protein complexes to regulate gene expression. nih.govaacrjournals.org LSD1 and class I HDACs (HDAC1 and HDAC2) are well-known core components of repressor complexes like CoREST, NuRD, and Sin3A. nih.govmdpi.com Within these complexes, they act in concert to create a repressive chromatin environment, leading to the silencing of target genes, including tumor suppressors.
Emerging evidence highlights a direct regulatory relationship. For instance, in certain breast cancers, HDAC6 has been found as part of the CoREST complex alongside LSD1 and HDAC1, driving estrogen receptor-dependent gene transcription. nih.gov Co-immunoprecipitation studies have confirmed that HDAC6 can physically associate with LSD1, suggesting it is a component of the CoREST complex in some contexts. ashpublications.org This physical interaction provides a structural basis for their coordinated function.
Furthermore, the activity of one enzyme can influence the other. Studies in triple-negative breast cancer cells have shown that knocking down LSD1 expression leads to a decrease in the mRNA levels of several HDAC isozymes. capes.gov.brresearchgate.net Conversely, the antitumor effects of some HDAC inhibitors appear to be mediated, at least in part, through their impact on LSD1. nih.govplos.org This bidirectional crosstalk suggests that these enzymes are part of a tightly regulated network that, when dysregulated, provides a survival advantage to cancer cells. aacrjournals.org
Rationale for Dual Inhibition of LSD1 and HDAC6 in Translational Oncology Research
Given the cooperative and interconnected roles of LSD1 and HDACs in cancer, targeting both enzymes simultaneously presents a compelling therapeutic strategy. This dual-inhibition approach is hypothesized to be more effective than inhibiting either target alone. aacrjournals.org By comprehensively disrupting the function of repressor complexes like CoREST, a dual inhibitor could achieve a more profound and durable anti-tumor effect. nih.govnih.gov
Several key findings support this rationale:
Enhanced Efficacy: Combined inhibition of LSD1 and HDACs has demonstrated superior efficacy in suppressing the growth of cancer cells in preclinical models of glioblastoma, AML, and breast cancer compared to single-agent treatments. nih.govaacrjournals.org A dual-targeting molecule like Lsd1/hdac6-IN-1 ensures that both enzymes are engaged simultaneously within the same cell, potentially in an optimal ratio. tandfonline.com
Synergistic Activity: Dual inhibitors have shown synergistic anti-cancer effects. For example, the dual inhibitor iDual was more effective at inhibiting the growth of AML cell lines than a highly selective LSD1 inhibitor it was derived from. nih.govmdpi.com Similarly, JBI-097, another dual LSD1/HDAC6 inhibitor, showed strong anti-proliferative activity that was superior to single-target inhibitors in certain contexts. plos.org
Novel Mechanisms of Action: Dual inhibition can unlock novel anti-cancer mechanisms not achievable with single agents. For instance, the dual inhibitor JBI-802 was found to effectively downregulate MYC protein and RNA levels in neuroendocrine tumor models, a feat not accomplished by selective LSD1 or HDAC6 inhibitors alone. aacrjournals.org MYC is a major cancer driver that has been notoriously difficult to target directly. aacrjournals.org
Overcoming Resistance: Targeting multiple, interconnected pathways can be a strategy to overcome or prevent the development of therapeutic resistance.
The development of orally active dual inhibitors like this compound and other molecules such as JBI-802 represents a significant step in translating this powerful biological rationale into a potential clinical therapy for cancers like multiple myeloma and other hematological and solid tumors. medchemexpress.comtandfonline.com
Research Findings
The development of dual LSD1/HDAC6 inhibitors has yielded several promising compounds with potent activity in preclinical studies. The tables below summarize key findings for representative molecules.
Table 1: In Vitro Enzymatic Inhibitory Activity of Dual LSD1/HDAC6 Inhibitors This table displays the half-maximal inhibitory concentration (IC₅₀), a measure of a drug's potency, for several dual inhibitors against their target enzymes. Lower values indicate greater potency.
tandfonline.comaacrjournals.orgashpublications.orgtandfonline.commdpi.comTable 2: Anti-Proliferative Activity of the Dual Inhibitor JBI-802 in Cancer Cell Lines This table shows the half-maximal inhibitory concentration (IC₅₀) for the dual inhibitor JBI-802 against a panel of cancer cell lines, indicating its effectiveness at stopping cancer cell growth.
tandfonline.comtandfonline.comtandfonline.comtandfonline.comtandfonline.comtandfonline.comtandfonline.comtandfonline.comStructure
2D Structure
Properties
Molecular Formula |
C50H66N6O4 |
|---|---|
Molecular Weight |
815.1 g/mol |
IUPAC Name |
N-hydroxy-4-[3-[4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]propyl]benzamide;N-hydroxy-4-[3-[4-[[[(1S,2R)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]propyl]benzamide |
InChI |
InChI=1S/2C25H33N3O2/c2*29-25(27-30)22-10-8-19(9-11-22)5-4-14-28-15-12-20(13-16-28)18-26-24-17-23(24)21-6-2-1-3-7-21/h2*1-3,6-11,20,23-24,26,30H,4-5,12-18H2,(H,27,29)/t2*23-,24+/m10/s1 |
InChI Key |
LRLKEHSULHZRIQ-IHCSCSDWSA-N |
Isomeric SMILES |
C1CN(CCC1CN[C@@H]2C[C@H]2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO.C1CN(CCC1CN[C@H]2C[C@@H]2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO |
Canonical SMILES |
C1CN(CCC1CNC2CC2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO.C1CN(CCC1CNC2CC2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO |
Origin of Product |
United States |
Mechanism of Action and Molecular Interactions of Lsd1/hdac6 in 1
Biochemical Characterization of Dual Enzymatic Inhibition
LSD1/HDAC6-IN-1 is an orally active dual inhibitor that demonstrates potent anti-tumor activity, particularly in the context of multiple myeloma. medchemexpress.cominvivochem.comglpbio.com Its mechanism is rooted in the simultaneous inhibition of two distinct epigenetic enzymes that play crucial roles in cancer development and progression. nih.gov
Potency and Selectivity Profile Against LSD1 (KDM1A)
LSD1, also known as KDM1A, is a flavin-dependent demethylase that removes methyl groups from mono- and di-methylated lysine (B10760008) residues on histone tails, primarily H3K4 and H3K9. tandfonline.commdpi.com This activity can either activate or repress gene transcription depending on the specific context and associated protein complexes. frontiersin.org The dysregulation of LSD1 is linked to various cancers. tandfonline.com
Research has shown that dual inhibitors like JBI-097, a close analog of this compound, exhibit potent inhibition of LSD1's enzymatic activity. plos.org For instance, JBI-097 demonstrated a strong inhibitory potency against LSD1 with an IC₅₀ of 6 nM. plos.org Another dual inhibitor, iDual, a hydroxamic acid analogue of the clinical candidate LSD1 inhibitor GSK2879552, showed an IC₅₀ value of 540 nM against LSD1. nih.govmdpi.com This indicates that the core chemical structure of these dual inhibitors effectively targets the catalytic site of LSD1.
Potency and Selectivity Profile Against HDAC6 Isoform
HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, where it deacetylates non-histone proteins, most notably α-tubulin. mdpi.com This function is critical in regulating cell motility, protein degradation, and stress responses.
Dual inhibitors have been engineered to selectively target HDAC6. JBI-097, for example, displayed its strongest activity against HDAC6 with an IC₅₀ of 48 nM. plos.org Similarly, the dual inhibitor iDual showed a potent IC₅₀ of 110 nM against HDAC6. nih.govmdpi.com This highlights the designed-in affinity of these compounds for the HDAC6 isoform.
Comparative Analysis with Single-Target Inhibitors and Other HDAC Isoforms
A key feature of dual inhibitors like this compound is their selectivity for HDAC6 over other HDAC isoforms, particularly the nuclear HDACs (HDAC1, 2, and 3) that are more directly involved in histone deacetylation. nih.gov For example, JBI-097 showed significantly lower potency against other HDACs, with IC₅₀ values ranging from 1.1 μM to over 10 μM, demonstrating a selectivity of approximately 48 to 70-fold for HDAC6 and HDAC8 over HDAC1. plos.org The dual inhibitor iDual also exhibited over 30-fold selectivity for HDAC6/HDAC1. nih.gov This selectivity is a crucial design element, as it may reduce the toxicities associated with pan-HDAC inhibitors. plos.org
When compared to single-target inhibitors, the dual-action compounds often show superior or synergistic effects. For instance, the dual inhibitor Corin, which targets both LSD1 and HDAC1, demonstrated greater inhibition of melanoma cell proliferation than the combination of single-target inhibitors. frontiersin.org Similarly, iDual inhibited the growth of leukemia cell lines more effectively than the selective LSD1 inhibitor GSK2879552. nih.gov
Interactive Data Table: Potency of Dual Inhibitors
| Compound | Target | IC₅₀ (nM) | Reference |
| JBI-097 | LSD1 | 6 | plos.org |
| HDAC6 | 48 | plos.org | |
| HDAC8 | 71 | plos.org | |
| HDAC1 | 3400 | nih.gov | |
| HDAC2 | 3950 | nih.gov | |
| iDual | LSD1 | 540 | nih.govmdpi.com |
| HDAC6 | 110 | nih.govmdpi.com | |
| HDAC8 | 290 | nih.govmdpi.com | |
| JBI-802 | LSD1 | 50-55 | tandfonline.comfrontiersin.org |
| HDAC6 | 11-11.9 | tandfonline.comfrontiersin.org | |
| HDAC8 | 98 | frontiersin.org |
Modulation of Histone and Non-Histone Substrates
The dual inhibition of LSD1 and HDAC6 by compounds like this compound leads to distinct changes in the methylation and acetylation status of both histone and non-histone proteins.
Effects on Histone Methylation (e.g., H3K4me2, H3K9me1/2)
LSD1 primarily demethylates H3K4me1/2 and H3K9me1/2. mdpi.comfrontiersin.orgresearchgate.net Inhibition of LSD1 would therefore be expected to lead to an increase in the levels of these methylation marks. Indeed, treatment with dual inhibitors like JBI-802 has been shown to increase H3K4me2 levels. tandfonline.com Similarly, studies with other LSD1 inhibitors have demonstrated an increase in global H3K4me2 and H3K4me1 levels. portlandpress.com The accumulation of H3K4me2 is a key indicator of LSD1 inhibition. acs.org
Effects on Non-Histone Protein Acetylation (e.g., Acetylated α-Tubulin)
A hallmark of HDAC6 inhibition is the accumulation of acetylated α-tubulin. mdpi.com Treatment with dual inhibitors that target HDAC6, such as JBI-802 and iDual, results in a dose-dependent increase in acetylated α-tubulin. tandfonline.comnih.govresearchgate.net This effect is a direct consequence of blocking HDAC6's deacetylase activity. Interestingly, while the acetylation of the non-histone substrate α-tubulin is significantly increased, the levels of acetylated histones are often only mildly affected, further confirming the selectivity of these compounds for HDAC6 over nuclear HDACs. nih.govresearchgate.net
Impact on Other Acetylated Histone and Non-Histone Proteins
The dual inhibition of LSD1 and HDAC6 by compounds like this compound leads to significant changes in the acetylation status of various cellular proteins, a key mechanism in regulating cellular processes. The primary non-histone substrate for HDAC6 is α-tubulin. tandfonline.comnih.gov Treatment with dual inhibitors robustly increases the acetylation of α-tubulin, a direct consequence of HDAC6 inhibition. tandfonline.comnih.govacs.org For instance, the dual inhibitor iDual was found to increase α-tubulin acetylation approximately 10-fold in THP-1 leukemia cells. nih.gov
The effect on histone acetylation is more nuanced. While HDAC6 can deacetylate histones, it predominantly acts on cytoplasmic substrates. nih.govmdpi.com Studies with dual inhibitors show that while they can increase the acetylation of histone H3, the effect is often described as mild or moderate compared to the dramatic increase in tubulin acetylation. nih.govacs.orgmdpi.com For example, one study noted a two-fold increase in the nuclear histone acetylation marks H3K18ac and H3K27ac. nih.gov This suggests a degree of selectivity for HDAC6 over the primary nuclear histone deacetylases (like HDAC1 and HDAC2). nih.govmdpi.com However, the inhibition of LSD1 itself can indirectly contribute to increased histone acetylation, as a functional crosstalk exists between histone demethylation and deacetylation. nih.govoup.com LSD1 has also been identified as a substrate of HDAC1, indicating that HDAC inhibition can affect LSD1's own acetylation status and, consequently, its enzymatic activity. nih.gov
Table 1: Impact of LSD1/HDAC6 Dual Inhibitors on Protein Acetylation
| Compound/Inhibitor Class | Protein Target | Observed Effect | Cell Line/Model | Citation |
|---|---|---|---|---|
| iDual (Dual Inhibitor) | α-tubulin | ~10-fold increase in acetylation | THP-1 | nih.gov |
| iDual (Dual Inhibitor) | Histone H3 (H3K18ac, H3K27ac) | ~2-fold increase in acetylation | THP-1 | nih.gov |
| JBI-802 (Dual Inhibitor) | Tubulin | Significant increase in acetylation | In vitro & in vivo models | frontiersin.orguniroma1.it |
| Compound 2 (Dual Inhibitor) | Acetyl-tubulin, Acetyl-histone H3 | Upregulated expression | HCT-116 | acs.org |
| GSK2879552 (LSD1-only) | Histone Acetylation | No significant alteration | THP-1 | nih.gov |
Disruption of Epigenetic Repressor Complexes
LSD1 does not function in isolation but as a critical component of large, multi-protein complexes that repress gene transcription. Dual LSD1/HDAC6 inhibitors disrupt the function of these complexes, which is central to their mechanism of action. nih.gov
LSD1 is a well-established core component of the CoREST (Corepressor for RE1-Silencing Transcription factor) complex, which also includes HDAC1 and HDAC2. nih.govmdpi.comoncotarget.comportlandpress.com This complex is a powerful transcriptional repressor. frontiersin.org Dual inhibitors are designed to target multiple components or functionalities within this complex. nih.govaacrjournals.org Some evidence suggests that in certain cancers, HDAC6 may also be part of the CoREST complex along with LSD1 and HDAC1. nih.govresearchgate.net Co-immunoprecipitation studies have demonstrated that HDAC6 can be pulled down with LSD1, supporting the hypothesis that HDAC6 is a component of the CoREST complex. ashpublications.org By simultaneously inhibiting the demethylase activity of LSD1 and the deacetylase activity of HDAC6, these dual-action compounds provide a comprehensive disruption of the CoREST complex's repressive functions, leading to enhanced anti-cancer effects compared to single-agent inhibitors. nih.govashpublications.org
Beyond CoREST, LSD1 is an integral part of other major transcriptional repressor complexes, including the Nucleosome Remodeling and Deacetylase (NuRD) and Sin3A complexes. nih.govmdpi.com
NuRD Complex : The NuRD complex combines histone deacetylase activity (from HDAC1/2) and ATP-dependent chromatin remodeling, making it a potent gene silencer. frontiersin.orgbjmu.edu.cn LSD1 has been identified as an integral component of the NuRD complex, interacting with metastasis-associated proteins (MTA) within the complex. frontiersin.orgbjmu.edu.cn The recruitment of LSD1 expands the complex's enzymatic capabilities to include histone demethylation. bjmu.edu.cn Therefore, inhibiting LSD1 is expected to disrupt the coordinated repressive activity of the NuRD complex. plos.orgplos.org
Sin3A Complex : LSD1 also physically interacts with the Sin3A/HDAC complex. frontiersin.orgoup.comnih.gov Within this complex, LSD1's demethylase activity and the deacetylase activity of HDACs are interdependent at the promoters of co-regulated genes. oup.com By forming this larger repressive machinery, the LSD1/Sin3A/HDAC complex coordinates the silencing of numerous target genes. oup.comnih.gov Inhibition of LSD1 disrupts this epigenetic coordination, weakening the complex's ability to maintain a repressive chromatin state.
Comprehensive Analysis of Downstream Gene Expression Regulation
The disruption of repressor complexes by this compound triggers a cascade of changes in gene expression, leading to therapeutically desirable outcomes such as the differentiation of cancer cells and the suppression of cancer-driving genes.
A hallmark of LSD1 inhibition in the context of leukemia is the induction of myeloid differentiation. frontiersin.orguniroma1.itresearchgate.net This is evidenced by the significant upregulation of cell surface markers associated with a mature myeloid phenotype.
CD11b and CD86 : Treatment with dual LSD1/HDAC6 inhibitors consistently and strongly upregulates the expression of CD11b and CD86 in leukemia cell lines. nih.govnih.govoncotarget.com This effect is often more pronounced with dual inhibitors than with LSD1-selective inhibitors alone, highlighting a synergistic benefit of targeting both enzymes. nih.govresearchgate.net Genetic inhibition of LSD1 has been shown to increase H3K4me2 levels specifically at the promoters of the CD11b and CD86 genes, leading to their transcriptional activation. oncotarget.com
p21 : The cyclin-dependent kinase inhibitor p21 is a key regulator of the cell cycle, and its increased expression is a known outcome of HDAC inhibition. nih.gov Dual inhibitors have been shown to elevate p21 expression, contributing to their anti-proliferative effects. nih.govresearchgate.netnih.gov
GFi1b : Growth factor independent 1B (GFi1B) is a transcriptional repressor that recruits LSD1 to chromatin. frontiersin.org The disruption of the LSD1-GFi1B interaction is another mechanism by which these inhibitors promote differentiation. nih.gov Consequently, treatment with dual inhibitors like JBI-097 and JBI-802 leads to a significant, dose-dependent increase in GFi1b expression levels. tandfonline.comfrontiersin.orgnih.gov
Table 2: Upregulation of Downstream Genes by LSD1/HDAC6 Inhibitors
| Inhibitor | Upregulated Gene/Marker | Cell Line/Model | Citation |
|---|---|---|---|
| iDual | CD11b, CD86, p21 | THP-1 | nih.govresearchgate.netresearchgate.net |
| JBI-097 | CD11b, CD86, GFi1b | HEL92.1.7, MM.1S, CT-26 | tandfonline.comnih.govnih.gov |
| JBI-802 | CD11b, CD86, GFi1b | Hematological cancer models | frontiersin.orguniroma1.itaacrjournals.org |
A critical outcome of dual LSD1/HDAC6 inhibition is the downregulation of key oncogenic drivers, most notably the transcription factor MYC. MYC is a master regulator of cancer cell proliferation and survival that is notoriously difficult to target directly. aacrjournals.org
Research has shown that the dual inhibitor JBI-802 can induce the downregulation of MYC at both the RNA and protein levels. aacrjournals.org Crucially, studies indicate that this effect is significantly more pronounced with the dual inhibition of both LSD1 and HDAC6 compared to the inhibition of either target alone. aacrjournals.org This suggests a unique synergistic mechanism whereby targeting both epigenetic regulators is necessary to effectively dismantle the transcriptional program supporting MYC expression in certain cancers. aacrjournals.orgaacrjournals.org The ability to suppress MYC signaling represents a novel and highly significant aspect of the mechanism of action for LSD1/HDAC6 dual inhibitors. aacrjournals.orgresearchgate.netresearchgate.net
Modulation of Apoptosis-Promoting Genes (e.g., CASP7, TGFB2, CDKN1A, HIF1A)
The dual inhibition of Lysine-specific demethylase 1 (LSD1) and Histone deacetylase 6 (HDAC6) by compounds such as this compound is an emerging therapeutic strategy in oncology. This approach is grounded in the cooperative roles these enzymes play in epigenetic regulation, particularly in the silencing of genes that promote apoptosis, or programmed cell death. By simultaneously targeting both enzymes, it is possible to achieve a more comprehensive reactivation of these silenced tumor-suppressing pathways.
LSD1 and HDACs are frequently found together in transcriptional repressor complexes, such as CoREST, NuRD, and Sin3A. mdpi.comnih.gov These complexes are instrumental in maintaining a condensed chromatin state, thereby preventing the transcription of target genes. The coordinated action of LSD1's histone demethylase activity and HDAC's histone deacetylase activity creates a synergistic effect on gene repression. nih.gov Research has demonstrated that the dual inhibition of LSD1 and HDACs can lead to a more potent anti-cancer effect than targeting either enzyme individually. plos.org
Studies have shown that the LSD1/SIN3A/HDAC complex is responsible for inhibiting a range of genes critically involved in apoptosis. oup.comnih.govoup.com The inhibition of this complex leads to the re-expression of these pro-apoptotic genes, contributing to the anti-tumor effects observed with dual LSD1/HDAC inhibitors.
Key apoptosis-promoting genes modulated by the inhibition of the LSD1/HDAC complex include:
CASP7 (Caspase 7): This gene encodes a member of the caspase family of proteases, which are central to the execution phase of apoptosis. Research has shown that downregulation of either LSD1 or SIN3A, a core component of the complex, leads to an increased expression of Caspase 7 at both the mRNA and protein levels. oup.com This indicates that the LSD1/SIN3A/HDAC complex directly represses CASP7 gene expression.
TGFB2 (Transforming Growth Factor Beta 2): This gene encodes a secreted protein that can function as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. Chromatin immunoprecipitation (ChIP) assays have confirmed that the LSD1/SIN3A/HDAC1 complex co-occupies the promoter of the TGFB2 gene. oup.com Inhibition of this complex relieves the repression and allows for the expression of TGFB2. oup.com
CDKN1A (Cyclin Dependent Kinase Inhibitor 1A), also known as p21: This gene is a potent inhibitor of the cell cycle and can be induced by the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis. The LSD1/SIN3A/HDAC complex targets the p53 signaling pathway and directly inhibits the expression of CDKN1A. oup.comnih.gov Dual inhibition of LSD1 and HDAC has been shown to increase the expression of p21. mdpi.comnih.gov
HIF1A (Hypoxia Inducible Factor 1 Subunit Alpha): While often associated with promoting tumor growth under hypoxic conditions, HIF1A can also have pro-apoptotic functions depending on the cellular context. The LSD1/SIN3A/HDAC complex has been found to co-occupy the promoter of HIF1A and repress its expression. oup.com Downregulation of LSD1 or SIN3A results in increased expression of HIF1A. oup.com
The following table summarizes the research findings on the modulation of these key apoptosis-promoting genes by the LSD1/HDAC complex.
| Gene | Function in Apoptosis | Effect of LSD1/HDAC Complex | Impact of Inhibition | Supporting Evidence |
| CASP7 | Execution-phase caspase | Represses gene expression | Increased mRNA and protein expression | oup.com |
| TGFB2 | Induces apoptosis and inhibits proliferation | Represses gene expression | Increased gene expression | oup.com |
| CDKN1A (p21) | Induces cell cycle arrest and apoptosis | Represses gene expression | Increased gene and protein expression | mdpi.comnih.govoup.com |
| HIF1A | Can promote apoptosis | Represses gene expression | Increased mRNA and protein expression | oup.com |
Inhibition of the LSD1/HDAC6 axis, therefore, represents a powerful strategy to reactivate a suite of genes that can collectively push cancer cells towards apoptosis. This multi-pronged approach, by simultaneously de-repressing several key apoptotic players, may circumvent the resistance mechanisms that can arise when targeting a single pathway.
In Vitro Biological Activities of Lsd1/hdac6 in 1
Anti-proliferative and Growth Inhibitory Effects in Cancer Cell Lines
LSD1/HDAC6-IN-1 has shown potent anti-proliferative and growth inhibitory effects across a wide range of cancer cell lines, including both hematological malignancies and solid tumors.
Efficacy in Hematological Malignancies
The compound has displayed significant anti-proliferative effects in various hematological cancer cell lines. frontiersin.orgtandfonline.com Studies have reported its efficacy in multiple myeloma, acute myeloid leukemia (AML), chronic lymphocytic leukemia, and acute megakaryocytic leukemia. frontiersin.orgresearchgate.net For instance, a related dual inhibitor, JBI-802, showed strong anti-proliferative activity in cell lines such as HEL 92.1.7, CML-T1, H9, Daudi, CMK-11-5, and TF-1, with IC50 values ranging from 0.01 to 0.4 µM. tandfonline.com Another dual inhibitor, iDual, demonstrated growth inhibition in AML cell lines, proving superior to a single-target LSD1 inhibitor. mdpi.com
The dual inhibition strategy is based on the synergistic roles of LSD1 and HDACs in promoting cancer cell survival through the formation of transcriptional repressor complexes. mdpi.com By targeting both enzymes, these inhibitors can more effectively disrupt these complexes and induce anti-tumor responses.
Anti-proliferative Activity of LSD1/HDAC6 Dual Inhibitors in Hematological Malignancies
| Cell Line | Cancer Type | Inhibitor | IC50 (µM) |
|---|---|---|---|
| HEL 92.1.7 | Erythroleukemia | JBI-802 | 0.01 - 0.4 |
| CML-T1 | Chronic Myelogenous Leukemia | JBI-802 | 0.01 - 0.4 |
| H9 | T-cell Lymphoma | JBI-802 | 0.01 - 0.4 |
| Daudi | Burkitt's Lymphoma | JBI-802 | 0.01 - 0.4 |
| CMK-11-5 | Acute Megakaryocytic Leukemia | JBI-802 | 0.01 - 0.4 |
| TF-1 | Erythroleukemia | JBI-802 | 0.01 - 0.4 |
| Multiple Myeloma cell lines | Multiple Myeloma | This compound | Potent activity |
Efficacy in Solid Tumors
This compound and similar dual inhibitors have also shown robust anti-proliferative effects in a variety of solid tumors. tandfonline.com Research has highlighted their efficacy in small cell lung cancer (SCLC), sarcoma, gastric cancer, breast cancer, colorectal cancer, neuroendocrine tumors, melanoma, and hepatocellular carcinoma. frontiersin.orgaacrjournals.orgnih.govacs.orgfrontiersin.org
For example, the dual inhibitor JBI-802 demonstrated significant anti-proliferative activity against several cancer cell lines, including those of SCLC, gastric cancer, and breast cancer with RB1 mutations, at concentrations between 0.2 to 1 µM. aacrjournals.org In melanoma cells, the dual LSD1/HDAC inhibitor Corin exhibited greater inhibition of proliferation compared to single-target inhibitors. frontiersin.org Furthermore, in colorectal cancer cell lines like HCT-116, a novel dual inhibitor showed potent cell growth inhibition with a GI50 of 0.495 µM. acs.org
The mechanism in solid tumors also involves the disruption of key cellular processes. In neuroendocrine tumors, dual inhibition of LSD1 and HDAC6 can block neuroendocrine transdifferentiation and induce cell death. aacrjournals.org In SCLC, where LSD1 is highly expressed, its inhibition can suppress tumor growth. nih.gov
Anti-proliferative Activity of LSD1/HDAC6 Dual Inhibitors in Solid Tumors
| Cell Line | Cancer Type | Inhibitor | IC50/GI50 (µM) |
|---|---|---|---|
| Small Cell Lung Cancer cell lines | Small Cell Lung Cancer | JBI-802 | 0.2 - 1 |
| Gastric Cancer cell lines | Gastric Cancer | JBI-802 | 0.2 - 1 |
| Breast Cancer cell lines (with RB1 mutation) | Breast Cancer | JBI-802 | 0.2 - 1 |
| HCT-116 | Colorectal Cancer | Compound 2 | 0.495 (GI50) |
Induction of Cell Differentiation
A key mechanism of action for LSD1/HDAC6 inhibitors is the induction of cell differentiation, particularly in hematological malignancies.
Myeloid Differentiation in Leukemic Cell Models
Inhibition of LSD1 has been shown to promote myeloid differentiation in leukemic cell models. frontiersin.org LSD1 is known to reduce myeloid differentiation, and its inhibition can reverse this effect. frontiersin.org Dual inhibitors like iDual have been shown to upregulate downstream genes such as CD11b and CD86, which are associated with myeloid differentiation. tandfonline.commdpi.com This suggests that by targeting both LSD1 and HDAC6, these compounds can effectively push leukemic cells towards a more mature, differentiated state. frontiersin.org
Morphological and Immunophenotypic Markers of Differentiation
The induction of differentiation is marked by changes in cell morphology and the expression of specific surface proteins. Treatment with LSD1/HDAC6 inhibitors leads to an increase in myeloid-lineage markers. frontiersin.org For instance, the dual inhibitor JBI-097 has been shown to strongly modulate biomarkers like CD86 and CD11b. plos.org Similarly, iDual treatment resulted in a significant increase in the expression of both CD86 and CD11b in THP-1 leukemia cells. nih.gov These markers are indicative of a shift towards a more differentiated myeloid phenotype. frontiersin.orgnih.gov The inhibition of the LSD1-GFI1B complex by LSD1 inhibitors can lead to an increase in GFI1B expression, which is involved in erythroid differentiation. frontiersin.org
Mechanisms of Cell Death Induction
LSD1/HDAC6 inhibitors induce cell death in cancer cells through various mechanisms, including apoptosis and cell cycle arrest. The combination of LSD1 and HDAC inhibition has been shown to be synergistic in inducing apoptosis in AML cell lines. frontiersin.org
In colorectal cancer cells, a dual inhibitor was found to induce cell cycle arrest. acs.org In breast cancer, the combined inhibition of LSD1 and HDACs led to superior apoptotic death in triple-negative breast cancer cells. nih.gov This was associated with the re-expression of tumor suppressor genes. nih.gov
Furthermore, dual inhibitors can sensitize cancer cells to other chemotherapeutic agents. For example, the dual inhibitor iDual was found to synergize with doxorubicin (B1662922), leading to significant apoptosis in AML cells at sublethal concentrations of doxorubicin. mdpi.com The mechanism behind this sensitization may involve the upregulation of genes implicated in doxorubicin sensitivity. mdpi.com In Ewing sarcoma, combining LSD1 and HDAC inhibitors resulted in synergistic cell death, primarily through increased mitochondrial apoptosis. frontiersin.org
Apoptosis Induction and Related Pathways
This compound has been shown to be a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. The dual inhibition of LSD1 and HDAC6 triggers a synergistic effect that leads to the activation of apoptotic pathways. nih.govnih.gov
Mechanistically, the combination of LSD1 and HDAC inhibitors can upregulate the expression of pro-apoptotic proteins. nih.gov In rhabdomyosarcoma cells, for instance, the concurrent inhibition of LSD1 and HDACs led to increased mRNA and protein levels of the BH3-only proteins BMF, PUMA, BIM, and NOXA. nih.gov These proteins are crucial for initiating the intrinsic apoptotic pathway. nih.gov This shift in the balance between pro- and anti-apoptotic BCL-2 family proteins ultimately triggers the activation of caspases, the key executioners of apoptosis. nih.gov Specifically, the activation of caspase-9 and caspase-3 has been observed following treatment with combined LSD1 and HDAC inhibitors. nih.gov
Furthermore, in colorectal cancer cells, a dual LSD1/HDAC inhibitor was found to induce apoptosis through the activation of caspase-3 and caspase-9, leading to PARP cleavage, a hallmark of apoptosis. acs.org Similarly, in myelodysplastic syndrome (MDS) cells, an LSD1 inhibitor induced apoptosis by up-regulating BAX and cleaved caspase-3 and -9, while down-regulating the anti-apoptotic protein BCL-2. ashpublications.org
The induction of apoptosis by dual LSD1/HDAC6 inhibition is not limited to a single mechanism. In some contexts, it involves the upregulation of tumor suppressor genes. cancer.gov The inhibition of HDAC6 leads to an accumulation of acetylated histones, while LSD1 inhibition increases the methylation of H3K4, both of which can lead to the transcription of tumor suppressor genes that promote apoptosis. cancer.gov
Other Forms of Regulated Cell Death
While apoptosis is a primary mechanism, the activity of LSD1/HDAC6 inhibitors may also involve other forms of regulated cell death. The intricate interplay between LSD1 and HDACs in cellular processes suggests that their simultaneous inhibition could influence pathways beyond classical apoptosis. For example, the regulation of autophagy, a cellular process of self-digestion, is linked to both LSD1 and HDACs. frontiersin.orgfrontiersin.org Dysregulation of autophagy can contribute to cell death. Further research is needed to fully elucidate the role of this compound in inducing other forms of regulated cell death, such as necroptosis or ferroptosis.
Synergistic Interactions with Standard of Care and Targeted Agents
A significant aspect of the therapeutic potential of this compound lies in its ability to act synergistically with other anti-cancer agents, enhancing their efficacy.
Enhancement of Chemosensitivity (e.g., Doxorubicin, Topotecan)
Preclinical studies have demonstrated that dual inhibition of LSD1 and HDAC6 can sensitize cancer cells to conventional chemotherapeutic drugs like doxorubicin. nih.govmdpi.com In acute myeloid leukemia (AML) cells, a dual LSD1/HDAC6 inhibitor, referred to as iDual, synergized with a sublethal concentration of doxorubicin to trigger significant levels of apoptosis. nih.govmdpi.com This synergistic effect was associated with the upregulation of several genes implicated in doxorubicin sensitivity, including AGPAT9, ALOX5, BTG1, HIPK2, IFI44L, and LRP1. nih.gov This suggests that the dual inhibitor primes the cancer cells to be more susceptible to the cytotoxic effects of doorubicin. nih.govmdpi.com
Similar synergistic effects have been observed in other cancer types. In Ewing sarcoma cell lines, the combination of an LSD1 inhibitor (SP2509) with doxorubicin or the active metabolite of irinotecan (B1672180) (SN-38, a topoisomerase I inhibitor) showed synergistic activity. plos.org The combination of LSD1 and HDAC inhibitors has also been shown to be more effective than single-agent treatment in colorectal cancer cells. acs.org
| Cancer Type | LSD1/HDAC6 Inhibitor | Chemotherapeutic Agent | Observed Effect | Reference |
|---|---|---|---|---|
| Acute Myeloid Leukemia (AML) | iDual | Doxorubicin | Synergistic induction of apoptosis | nih.govmdpi.com |
| Ewing Sarcoma | SP2509 (LSD1 inhibitor) | Doxorubicin, Irinotecan (SN-38) | Synergistic activity | plos.org |
| Colorectal Cancer | Dual LSD1/HDAC inhibitor (Compound 2) | - | More effective than single-agent treatment | acs.org |
Synergy with Immunotherapeutic Agents (e.g., Checkpoint Inhibitors)
The dual inhibition of LSD1 and HDAC6 has shown promise in enhancing the efficacy of immunotherapy, particularly with immune checkpoint inhibitors like anti-PD-L1 antibodies. plos.org LSD1 is known to regulate the expression of genes involved in immune suppression. cancer.gov By inhibiting LSD1, it is possible to reactivate critical immune checkpoint regulators and modulate T-cell activity in the tumor microenvironment. frontiersin.org
Studies with JBI-097, a dual LSD1/HDAC6 inhibitor, demonstrated that its combination with an anti-PD-L1 antibody significantly enhanced therapeutic efficacy in a syngeneic mouse model. plos.org This suggests that the dual inhibitor can augment antitumor immune responses, making tumors more susceptible to immune-mediated killing. plos.org The inhibition of LSD1 has been shown to suppress stem cell-like properties and sensitize head and neck squamous cell carcinoma to PD-1 blockade. frontiersin.org These findings highlight the potential of dual LSD1/HDAC6 inhibitors to overcome resistance to immunotherapy. nih.govfrontiersin.org
Functional Consequences on Cellular Physiology
Beyond inducing cell death, this compound also impacts other fundamental cellular processes that contribute to cancer progression.
Impact on Cell Motility and Invasion
LSD1 plays a crucial role in the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invade surrounding tissues. mdpi.comoaepublish.com High levels of LSD1 are often correlated with poor prognosis and metastasis. oaepublish.com Inhibition of LSD1 has been shown to reduce the invasive capabilities of cancer cells. frontiersin.orgoaepublish.com
Specifically, LSD1 can be recruited to the promoter regions of genes like E-cadherin, a key protein in maintaining epithelial cell adhesion. mdpi.com By demethylating histones at this promoter, LSD1 represses E-cadherin expression, promoting EMT. mdpi.com An LSD1 inhibitor can block this process, leading to the re-expression of E-cadherin and inhibiting cell migration and invasion. mdpi.com In non-small cell lung cancer (NSCLC) cells, the combination of an LSD1 inhibitor with the knockdown of TdIF1, a protein that interacts with LSD1, showed a synergistic effect in inhibiting cell migration and invasion. mdpi.com
Furthermore, HDAC6, the other target of the dual inhibitor, is known to deacetylate cytoplasmic proteins like α-tubulin, which are involved in cell motility. nih.govfrontiersin.org Inhibition of HDAC6 can therefore also contribute to a reduction in cell motility. nih.gov In wound healing assays with adherent cancer cells, an LSD1/HDAC6 dual inhibitor was shown to slow down the wound healing capacity. nih.gov
| Cancer Type | Key Finding | Mechanism | Reference |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | LSD1 inhibitor synergistically inhibits migration and invasion with TdIF1 knockdown. | Blocks LSD1-mediated repression of E-cadherin promoter. | mdpi.com |
| Breast Cancer | LSD1 ablation inhibits invasion and metastatic potential. | LSD1 is a key regulator of EMT. | oaepublish.com |
| Prostate and Breast Cancer Cell Lines | Dual LSD1/HDAC6 inhibitor slowed wound healing capacity. | HDAC6 inhibition affects cytoplasmic proteins involved in motility. | nih.gov |
Role in Sensitizing Resistant Cancer Cell Populations
The dual inhibition of Lysine-specific demethylase 1 (LSD1) and Histone deacetylase 6 (HDAC6) by the compound this compound has been investigated for its potential to overcome resistance and enhance the efficacy of standard-of-care therapies in cancer, particularly in multiple myeloma (MM). Research indicates that targeting both of these epigenetic regulators simultaneously can lead to superior anti-cancer effects compared to the inhibition of either enzyme alone. nih.gov
LSD1 and HDAC6 are both implicated in cellular processes that contribute to cancer cell survival and proliferation. nih.gov Their co-inhibition is a therapeutic strategy designed to produce a more profound and durable anti-tumor response. nih.govresearchgate.net
Detailed research findings from a key study on a dual LSD1/HDAC6 inhibitor, identified as this compound by its CAS number (2738306-38-0) and referred to as "compound 1" in the primary literature, have demonstrated its superior potency in various multiple myeloma cell lines. nih.govinvivochem.comglpbio.commedchemexpress.com While the primary study focused on its efficacy as a single agent, the development of such dual inhibitors is rooted in the strategy to overcome the rapid relapse rates seen in challenging cancers like multiple myeloma by providing new and more effective treatment options. nih.gov
Studies on functionally similar dual LSD1/HDAC6 inhibitors, such as JBI-097, have shown additive or synergistic efficacy when used in combination with standard-of-care treatments, including immune checkpoint inhibitors. nih.govplos.orgresearchgate.net For instance, another dual inhibitor, referred to as iDual, was found to synergize with doxorubicin, a conventional chemotherapy agent, leading to significant apoptosis in acute myeloid leukemia (AML) cells at sublethal concentrations of the drug. mdpi.com This sensitization effect highlights the potential of this class of compounds to re-sensitize resistant cancer cells to existing therapies. mdpi.com
The rationale for this enhanced effect lies in the complex roles of LSD1 and HDAC6 in gene regulation and protein function. Both are components of transcriptional repressor complexes like CoREST, which play a crucial role in cancer cell survival. nih.gov By inhibiting both, a more comprehensive blockade of these survival pathways may be achieved, potentially reversing drug resistance mechanisms. nih.gov Inhibition of HDAC6, in particular, has been linked to overcoming resistance to various cancer drugs, including bortezomib (B1684674) in multiple myeloma. mdpi.com
The anti-proliferative activity of this compound (referred to as compound 1) was evaluated across a panel of multiple myeloma cell lines, demonstrating its potent effects.
Table 1: Anti-proliferative Activity of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC₅₀ (nM) |
|---|---|
| MM.1S | 130 |
| MM.1R | 150 |
| H929 | 180 |
| U266 | 250 |
| RPMI-8226 | 300 |
This table is based on data for "compound 1" from Sadhu, M.N., et al. (2021) and is representative of this compound. nih.gov
These findings underscore the potential of this compound to act as a powerful anti-cancer agent, with the broader class of dual LSD1/HDAC6 inhibitors showing clear promise in sensitizing resistant cancer cells to established therapies.
Preclinical in Vivo Efficacy Studies of Lsd1/hdac6 in 1
Anti-tumor Activity in Murine Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, have been crucial in evaluating the in vivo efficacy of these dual inhibitors.
Dual LSD1/HDAC6 inhibitors have shown particular promise in hematological cancers.
Multiple Myeloma: The compound LSD1/HDAC6-IN-1, also referred to as compound 1, has demonstrated efficacy in a multiple myeloma MM.1S xenograft model. glpbio.commedchemexpress.cominvivochem.com Studies indicate that this dual inhibitor shows superior efficacy in this model when compared to single-agent LSD1 or HDAC6 inhibitors. researchgate.net
Erythroleukemia: The related dual inhibitor JBI-802 showed a potent effect in inhibiting the growth of HEL92.1.7 erythroleukemia xenografts via oral administration, with superior performance compared to selective LSD1 or HDAC6 inhibitors alone. aacrjournals.orgresearchgate.net In this model, the ED50 for JBI-802 was approximately 6.25 mg/kg BID. aacrjournals.orgresearchgate.net Another analog, JBI-097, also demonstrated a strong anti-tumor effect in erythroleukemia xenograft models. nih.govnih.gov In a HEL92.1.7 xenograft study, JBI-802 treatment led to a significant increase in survival, with all treated animals surviving beyond 40 days, whereas control animals perished before day 25. portico.org
Table 1: Efficacy in Hematological Malignancy Xenograft Models
| Compound | Cancer Model | Xenograft Model | Key Findings | Citations |
|---|---|---|---|---|
| This compound (Compound 1) | Multiple Myeloma | MM.1S | Demonstrated superior efficacy compared to single-agent inhibitors. | glpbio.com, medchemexpress.com, researchgate.net, invivochem.com |
| JBI-802 | Erythroleukemia | HEL92.1.7 | Stronger growth inhibition than selective inhibitors; ED50 ~6.25 mg/kg BID; prolonged survival. | aacrjournals.org, researchgate.net, portico.org |
| JBI-097 | Erythroleukemia | Not specified | Showed a strong anti-tumor effect. | nih.gov, nih.gov |
| JBI-802 | Leukemia | CMK-1 | Observed strong tumor growth inhibition. | aacrjournals.org, researchgate.net |
| JBI-802 | Lymphoma | Z-138 | Observed strong tumor growth inhibition. | aacrjournals.org, researchgate.net |
The therapeutic potential of dual LSD1/HDAC6 inhibition extends to various solid tumors.
Small Cell Lung Cancer (SCLC): JBI-802 has shown potent antiproliferative effects in SCLC models. tandfonline.com SCLC is often characterized as a neuroendocrine tumor, a subtype where LSD1 inhibition has shown promise by activating the NOTCH pathway. nih.govacs.org The anti-tumor activity of JBI-802 in SCLC is linked to its ability to inhibit the transcriptional regulator coREST, blocking neuroendocrine transdifferentiation and inducing cell death. aacrjournals.org
Colorectal Cancer (CRC): While specific data on this compound in CRC xenografts is limited, studies on other novel dual LSD1/HDAC inhibitors have shown significant efficacy. For instance, a 5-cyano-3-phenylindole-based inhibitor, compound 20c, demonstrated enhanced antitumor efficacy in both HCT-116 and HT-29 CRC xenograft models compared to the HDAC inhibitor SAHA, without observable toxicity. nih.gov Another inhibitor, compound 2, also showed significant in vivo anti-tumor activity against colorectal cancer. researchgate.net
Neuroendocrine Tumor Xenografts: JBI-802 has demonstrated notable efficacy in mouse xenograft models of neuroendocrine tumors, including small cell lung cancer and neuroendocrine prostate cancer. aacrjournals.org Its mechanism in these tumors is partly attributed to the downregulation of MYC, a key oncogene often amplified in neuroendocrine cancers. aacrjournals.org This effect on MYC was observed with the dual inhibitor JBI-802, but not with selective single-agent LSD1 or HDAC6 inhibitors. aacrjournals.org
Table 2: Efficacy in Solid Tumor Xenograft Models
| Compound | Cancer Model | Xenograft Model | Key Findings | Citations |
|---|---|---|---|---|
| JBI-802 | Small Cell Lung Cancer (Neuroendocrine) | SCLC models | Potent antiproliferative effects; blocks neuroendocrine transdifferentiation. | tandfonline.com, aacrjournals.org |
| JBI-802 | Neuroendocrine Prostate Cancer | Not specified | Strong tumor growth inhibition. | aacrjournals.org |
| Compound 20c (LSD1/HDAC dual inhibitor) | Colorectal Cancer | HCT-116, HT-29 | Significantly enhanced antitumor efficacy compared to SAHA. | nih.gov |
Efficacy in Syngeneic Mouse Models and Immunomodulatory Effects
Syngeneic models, which use immunocompetent mice, are essential for studying the interplay between a therapeutic agent and the host immune system.
The dual inhibitor JBI-802 has shown significant single-agent activity in the murine CT-26 colon cancer syngeneic model, which was comparable to that of an anti-PD-1/PD-L1 monoclonal antibody. tandfonline.comresearchgate.net Furthermore, when JBI-802 was combined with checkpoint inhibitors, it resulted in enhanced tumor growth inhibition, indicating a synergistic effect with immunotherapy. tandfonline.comresearchgate.net The related compound JBI-097 also showed efficacy as a monotherapy and demonstrated additive or synergistic effects when combined with immune checkpoint inhibitors in the CT-26 model. nih.govnih.govresearchgate.net
Dual inhibition of LSD1 and HDAC6 has profound effects on the tumor microenvironment (TME). LSD1 inhibition can trigger an interferon response, potentially converting immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy. aacrjournals.orgresearchgate.net It can also stimulate dsRNA stress, which sensitizes tumors to T-cell infiltration and immunity. mdpi.com In parallel, HDAC6 inhibition can enhance the immune response by overcoming immune suppression. aacrjournals.orgresearchgate.net The combined inhibition of both targets can effectively reprogram the chromatin environment to enhance antitumor immunity and promote T-cell infiltration into the tumor. researchgate.netresearchgate.net Specifically, studies with LSD1 inhibitors in SCLC models have shown an augmentation of CD8+ T-cell infiltration into tumors. aacrjournals.org
Pharmacodynamic Biomarker Modulation in Animal Models
Pharmacodynamic (PD) studies in animal models confirm that dual inhibitors engage both their targets in vivo. Treatment with JBI-802 and JBI-097 led to a strong, dose-dependent modulation of biomarkers specific to both LSD1 and HDAC6 inhibition. nih.govashpublications.org
LSD1 Target Engagement: Inhibition of LSD1 in vivo by JBI-802 and JBI-097 resulted in the upregulation of LSD1-specific biomarkers, including H3K4me2, GFi1b, CD11b, and CD86. tandfonline.comnih.govfrontiersin.org In one xenograft model, sustained modulation of CD11b mRNA was observed for up to 24 hours after administration of JBI-802. portico.org
HDAC6 Target Engagement: The inhibition of HDAC6 was confirmed by a dose-dependent increase in the acetylation of its substrate, α-tubulin, in tumor tissues from treated animals. tandfonline.comfrontiersin.org
Downstream Oncogene Modulation: A novel aspect of the mechanism for these dual inhibitors is the downregulation of the oncogene MYC. In animal models of neuroendocrine tumors, JBI-802 treatment led to the downregulation of MYC at both the RNA and protein levels, an effect not seen with single-target inhibitors. aacrjournals.org
Table 3: In Vivo Pharmacodynamic Biomarker Modulation
| Compound | Target | Biomarker | Effect | Citations |
|---|---|---|---|---|
| JBI-802 / JBI-097 | LSD1 | H3K4me2 | Increase | tandfonline.com |
| JBI-802 / JBI-097 | LSD1 | GFi1b, CD11b, CD86 | Increase | nih.gov, frontiersin.org |
| JBI-802 / JBI-097 | HDAC6 | Acetylated α-tubulin | Increase | tandfonline.com, frontiersin.org |
| JBI-802 | Downstream Effector | c-Myc | Inhibition/Downregulation | aacrjournals.org, researchgate.net, aacrjournals.org |
In Vivo Changes in Histone Methylation and Protein Acetylation
This compound is designed to concurrently inhibit two distinct epigenetic enzymes. LSD1 is a histone demethylase that primarily removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), while HDAC6 is a cytoplasmic deacetylase with key substrates including α-tubulin. nih.govnih.gov Preclinical studies have validated the dual-target engagement of this class of inhibitors in vivo.
Treatment with LSD1/HDAC6 dual inhibitors leads to a discernible increase in histone H3K4 methylation, a marker of LSD1 inhibition. nih.gov Concurrently, these inhibitors induce a significant elevation in the acetylation of α-tubulin, a direct consequence of HDAC6 inhibition. nih.govtandfonline.com Interestingly, the effect on histone acetylation is more selective, with only mild changes observed in acetylated histone levels, indicating a preference for HDAC6 over other histone-modifying HDACs. nih.gov This dual modulation of histone methylation and protein acetylation underscores the compound's intended mechanism of action at a molecular level within a living organism.
For instance, a dual inhibitor, iDual, demonstrated a dose-dependent increase in both histone methylation and tubulin acetylation. nih.gov Similarly, JBI-802, another potent LSD1/HDAC6 inhibitor, has been shown to increase levels of H3K4me2 and acetylated α-tubulin in treated cells. tandfonline.com
Table 1: In Vivo Biomarker Modulation by LSD1/HDAC6 Inhibitors
Changes in Downstream Gene and Protein Expression
The epigenetic modifications induced by this compound translate into significant alterations in gene and protein expression, driving its anti-tumor effects. Inhibition of the LSD1/CoREST repressor complex leads to the derepression of target genes. frontiersin.org In myeloid malignancies, for instance, LSD1 inhibition results in increased expression of transcription factors like IRF8, which promotes the differentiation of cancer cells into more mature, less proliferative cell types. frontiersin.org
Studies with dual inhibitors have consistently shown the upregulation of key genes and proteins involved in cell differentiation and cell cycle control. For example, treatment with the dual inhibitor iDual led to elevated expression of CD11b, CD86, and p21. nih.gov CD11b and CD86 are markers of myeloid differentiation, and their increased expression signifies a shift away from a cancerous, undifferentiated state. nih.govacs.org The protein p21 is a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest, and its upregulation is a hallmark of HDAC inhibition. nih.gov
Another dual inhibitor, JBI-097, has also been shown to strongly modulate biomarkers such as alpha-tubulin, CD86, CD11b, and GFi1b. researchgate.netnih.gov The downregulation of MYC RNA and the degradation of the MYC protein, a potent oncogene, have also been observed following treatment with the dual inhibitor JBI-802. tandfonline.com
Table 2: Downstream Gene and Protein Expression Changes with LSD1/HDAC6 Inhibitors
Comparative Efficacy Against Single-Target LSD1 or HDAC6 Inhibitors in Preclinical Models
A critical aspect of evaluating dual-target inhibitors is their performance relative to single-target agents. In multiple preclinical models, dual LSD1/HDAC6 inhibitors have demonstrated superior efficacy compared to the individual administration of an LSD1 inhibitor or an HDAC6 inhibitor. researchgate.netashpublications.org
For example, in a multiple myeloma xenograft model, an orally administered dual inhibitor, referred to as compound 1, showed superior efficacy compared to single-agent LSD1 and HDAC6 inhibitors. researchgate.netglpbio.com Similarly, the dual inhibitor JBI-802 exhibited greater anti-proliferative activity in select acute myeloid leukemia (AML) models than either an LSD1-selective or an HDAC6-selective inhibitor alone. ashpublications.org Another study with the dual inhibitor JBI-097 in an erythroleukemia cell line showed a strong anti-proliferative effect, with 100% cell growth inhibition at day 6, suggesting that the combined mechanism is more potent than single-agent treatment. nih.gov These findings suggest a synergistic or additive effect of simultaneously targeting both LSD1 and HDAC6. nih.govnih.gov
Table 3: Comparative Efficacy of Dual vs. Single-Target Inhibitors
Efficacy of Combination Regimens in In Vivo Models
The potential of this compound is further enhanced when used in combination with other anti-cancer therapies. Preclinical studies have explored the efficacy of these dual inhibitors in conjunction with standard-of-care agents and immunotherapy.
A notable finding is the synergistic effect of the dual inhibitor iDual with doxorubicin (B1662922) in acute myeloid leukemia cells. nih.gov The combination triggered significant levels of apoptosis at a sublethal concentration of doxorubicin, suggesting that the dual inhibitor can sensitize cancer cells to chemotherapy. nih.gov
Furthermore, dual LSD1/HDAC6 inhibitors have shown promise in combination with immune checkpoint inhibitors. tandfonline.comresearchgate.netnih.gov In a CT-26 syngeneic tumor model, the dual inhibitor JBI-802 displayed enhanced tumor growth inhibition when combined with anti-PD-1/PD-L1 antibodies. tandfonline.com JBI-097 also demonstrated additive or synergistic efficacy when combined with immune checkpoint inhibitors. researchgate.netnih.gov This suggests that by modulating the tumor microenvironment, these dual inhibitors can render tumors more susceptible to immunotherapy. plos.org
Table 4: Efficacy of LSD1/HDAC6 Inhibitors in Combination Regimens
Advanced Research Methodologies and Translational Insights
Biochemical and Biophysical Assays for Compound Evaluation
Initial characterization of Lsd1/hdac6-IN-1 analogs involves in vitro assays to quantify their inhibitory effect on the target enzymes and biophysical methods to confirm direct binding.
The potency of dual inhibitors against their respective targets is a critical first step in their evaluation. For LSD1, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly employed. aacrjournals.orgashpublications.orgaacrjournals.orgresearchgate.net These assays measure the demethylase activity of LSD1 and can quantify the concentration of an inhibitor required to reduce this activity by half, known as the IC50 value. For instance, the dual inhibitor JBI-097 demonstrated potent inhibition of LSD1 in a TR-FRET assay with an IC50 of 6 nM. nih.gov Another analog, JBI-802, showed an IC50 value of approximately 0.05 µM (50 nM) for LSD1. aacrjournals.orgashpublications.org
For determining HDAC inhibitory activity, fluorescence-based assays are frequently used. aacrjournals.orgashpublications.orgaacrjournals.orgacs.org These assays typically use a fluorogenic peptide substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal. The intensity of the fluorescence is proportional to the enzyme's activity. Using such methods, JBI-097 was found to be a highly selective inhibitor of HDAC6 and HDAC8, with IC50 values of 48 nM and 71 nM, respectively, while showing significantly less activity against other HDAC isoforms. nih.gov Similarly, the compound referred to as iDual was developed as a dual inhibitor and showed IC50 values of 540 nM against LSD1 and 110 nM against HDAC6. researchgate.netnih.gov
| Compound | Target | IC50 (nM) | Assay Method | Source |
|---|---|---|---|---|
| iDual | LSD1 | 540 | Not Specified | researchgate.netnih.gov |
| iDual | HDAC6 | 110 | Not Specified | researchgate.netnih.gov |
| iDual | HDAC8 | 290 | Not Specified | researchgate.netnih.gov |
| JBI-097 | LSD1 | 6 | TR-FRET | nih.gov |
| JBI-097 | HDAC1 | 3400 | Fluorimetric | nih.gov |
| JBI-097 | HDAC2 | 3950 | Fluorimetric | nih.gov |
| JBI-097 | HDAC6 | 48 | Fluorimetric | nih.gov |
| JBI-097 | HDAC8 | 71 | Fluorimetric | nih.gov |
| JBI-802 | LSD1 | ~50 | TR-FRET | ashpublications.org |
| JBI-802 | HDAC6 | ~10 | Fluorimetric | ashpublications.org |
To confirm that a compound binds to its intended targets within a cellular environment, target engagement studies are essential. The Cellular Thermal Shift Assay (CETSA) is a powerful technique used for this purpose. mdpi.com CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand, such as an inhibitor. mdpi.combiorxiv.org In studies with the dual inhibitor iDual, CETSA results confirmed that the compound increased the thermal stability of both LSD1 and HDAC6 inside cells, indicating direct binding to both targets. mdpi.com Similarly, a fluorescence-based thermal shift assay using SYPRO-Orange dye was used to confirm that JBI-097 binds to and stabilizes LSD1 and HDAC8 proteins. nih.gov This was observed as a significant increase in the melting temperature (Tm) of the proteins in the presence of the compound. nih.gov
| Protein | Condition | Melting Temperature (Tm) | Source |
|---|---|---|---|
| LSD1 | - JBI-097 (DMSO) | 43°C | nih.gov |
| LSD1 | + JBI-097 | 55°C | nih.gov |
| HDAC8 | - JBI-097 (DMSO) | 41°C | nih.gov |
| HDAC8 | + JBI-097 | 47°C | nih.gov |
Cellular and Molecular Biology Techniques
Following biochemical and biophysical validation, the effects of this compound analogs are studied in cellular models to understand their biological impact on cancer cell proliferation, gene expression, and protein signaling pathways.
The anti-proliferative effects of dual LSD1/HDAC6 inhibitors are assessed across various cancer cell lines using viability assays. The Alamar Blue assay, which measures the metabolic activity of living cells, has been used to determine the anti-proliferative activity of compounds like JBI-097 and JBI-802. aacrjournals.orgnih.govresearchgate.netaacrjournals.org For example, JBI-097 showed potent anti-proliferative activity in HEL 92.1.7 erythroleukemia cells, with an EC50 of 0.049 µM after 6 days of treatment. nih.gov
Another widely used method is the CellTiter-Glo (CTG) luminescent cell viability assay, which quantifies ATP levels as an indicator of metabolically active cells. researchgate.netnih.gov This assay was used to measure the viability of leukemia cells treated with the dual inhibitor iDual and to evaluate the effects of JBI-802 in neuroendocrine tumor cell lines. researchgate.netnih.govaacrjournals.org These studies consistently show that dual inhibitors potently inhibit the proliferation of various hematological and solid tumor cell lines. aacrjournals.orgnih.gov
| Compound | Cell Line | Cancer Type | EC50/GI50 (µM) | Assay | Source |
|---|---|---|---|---|---|
| JBI-097 | HEL 92.1.7 (3 days) | Erythroleukemia | 0.722 | Alamar Blue | nih.gov |
| JBI-097 | HEL 92.1.7 (6 days) | Erythroleukemia | 0.049 | Alamar Blue | nih.gov |
| JBI-097 | A549 | Non-small cell lung cancer | 8.09 | Alamar Blue | nih.gov |
| JBI-097 | NCI-H460 | Non-small cell lung cancer | 6.35 | Alamar Blue | nih.gov |
| JBI-802 | Various | Hematological Cancers | 0.01 - 0.3 | Not Specified | ashpublications.org |
| JBI-802 | Various | Neuroendocrine Tumors | 0.2 - 1 | Alamar Blue / CTG | aacrjournals.org |
To understand how dual LSD1/HDAC6 inhibition alters cellular programming, researchers analyze changes in gene expression. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific target genes. ashpublications.orgaacrjournals.orgaacrjournals.org Treatment of cancer cells with dual inhibitors like iDual and JBI-097 has been shown to increase the expression of differentiation markers such as CD11b and CD86, and the cell cycle inhibitor p21. nih.govresearchgate.netresearchgate.net Furthermore, JBI-802 treatment led to the downregulation of MYC RNA levels in tumor models. aacrjournals.org
For a more global view of transcriptional changes, transcriptome sequencing (RNA-Seq) is utilized. ashpublications.orgoup.com This technique provides a comprehensive snapshot of all the RNA molecules in a cell, allowing for the identification of entire pathways affected by the inhibitor. Transcriptome studies have been performed to delineate the mechanisms of dual LSD1/HDAC6 inhibition compared to single-agent treatments and to identify biomarkers specific to dual inhibition. ashpublications.org
| Compound | Gene | Effect | Source |
|---|---|---|---|
| iDual / JBI-097 | CD11b | Upregulation | nih.govresearchgate.netresearchgate.net |
| iDual / JBI-097 | CD86 | Upregulation | nih.govresearchgate.netresearchgate.net |
| iDual | p21 | Upregulation | researchgate.netresearchgate.net |
| JBI-802 | MYC | Downregulation | aacrjournals.org |
Protein analysis techniques are crucial for confirming that changes in gene expression translate to the protein level and for investigating protein-protein interactions. Western blotting is used to detect and quantify specific proteins, confirming target engagement through the modulation of downstream biomarkers. aacrjournals.orgashpublications.orgaacrjournals.org For instance, inhibition of HDAC6 by dual inhibitors leads to an accumulation of its substrate, acetylated α-tubulin. researchgate.netresearchgate.net Inhibition of LSD1 results in increased levels of histone methylation marks like H3K4me2. acs.org Western blot analyses have confirmed a dose-dependent increase in these biomarkers following treatment with this compound analogs. acs.orgresearchgate.netresearchgate.net
Co-immunoprecipitation (Co-IP) is a key technique used to study protein-protein interactions in vivo. ashpublications.orgoup.comnih.gov It has been hypothesized that HDAC6 may be part of the CoREST complex, which includes LSD1. ashpublications.orgnih.gov Co-IP studies provided direct evidence for this, showing that HDAC6 co-immunoprecipitates with LSD1 in cancer cells. ashpublications.org This finding supports the rationale for dual targeting, as inhibiting both enzymes could lead to a more comprehensive shutdown of this oncogenic repressor complex. ashpublications.orgaacrjournals.orgnih.gov
Flow Cytometry for Differentiation and Apoptosis Assessment
Flow cytometry is a critical tool for quantifying the effects of dual LSD1/HDAC inhibitors on cancer cells at a single-cell level. This technique is frequently used to assess two key outcomes: the induction of apoptosis (programmed cell death) and the promotion of cell differentiation.
Researchers have utilized flow cytometry to measure apoptosis in cancer cell lines treated with dual LSD1/HDAC inhibitors. nih.govnih.gov Assays often involve staining cells with Annexin V, which binds to phosphatidylserine (B164497) on the surface of apoptotic cells, and a DNA dye like Propidium Iodide (PI) or 7-AAD to identify dead cells. nih.gov For instance, studies on dual-acting compounds have demonstrated a significant increase in the percentage of Annexin V-positive apoptotic cells following treatment. nih.gov Furthermore, the activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis that can be quantified using specific fluorescent substrates in flow cytometry assays. nih.govembopress.org
In the context of hematological malignancies like acute myeloid leukemia (AML), inducing differentiation is a key therapeutic goal. frontiersin.org Flow cytometry is used to monitor the expression of cell surface markers associated with mature myeloid cells, such as CD11b and CD86. nih.govnih.gov Treatment with dual LSD1/HDAC6 inhibitors like JBI-097 has been shown to significantly upregulate these biomarkers, indicating that the compound pushes leukemia cells to differentiate, thereby halting their uncontrolled proliferation. nih.gov
Table 1: Flow Cytometry Applications in Dual LSD1/HDAC Inhibitor Studies
| Assay Type | Marker/Stain | Purpose | Finding with Dual Inhibitors | Citations |
|---|---|---|---|---|
| Apoptosis | Annexin V / PI (or 7-AAD) | To quantify early and late apoptotic cells. | Increased percentage of apoptotic cells. | nih.govnih.gov |
| Apoptosis | Caspase-3/7 Activity | To measure the activity of key executioner caspases. | Increased caspase cleavage and activity. | nih.govembopress.org |
Functional Cellular Assays (e.g., Wound Healing Assays)
To understand the impact of this compound on cancer cell functionality beyond proliferation and survival, researchers employ various cellular assays. The wound healing assay, in particular, provides insights into cell migration and the potential anti-metastatic effects of a compound.
In a typical wound healing assay, a confluent monolayer of cancer cells is mechanically scratched to create a "wound." mdpi.com The ability of the cells to migrate and close this gap over time is monitored through microscopy. Studies involving LSD1 or dual LSD1/HDAC6 inhibitors have demonstrated an impairment of this migratory capacity. nih.govaacrjournals.org For example, treatment with the dual LSD1/HDAC6 inhibitor iDual was shown to slow the wound healing capacity of DU-145 and MDA-MB-231 cancer cell lines. nih.govresearchgate.net This effect is often attributed to the inhibition of HDAC6, which plays a role in regulating the cytoskeleton and cell motility. nih.gov These findings suggest that dual inhibitors could potentially reduce the invasive and metastatic potential of tumor cells. mdpi.comoup.com
Sophisticated Preclinical Model Systems
To bridge the gap between in vitro findings and clinical application, researchers utilize advanced preclinical models that more accurately recapitulate human disease.
Application of Patient-Derived Organoids (PDOs)
Patient-derived organoids (PDOs) are three-dimensional cell cultures grown from a patient's tumor tissue. They retain the genetic and phenotypic heterogeneity of the original tumor, making them a powerful tool for predicting patient-specific drug responses. Recent studies have highlighted the efficacy of this compound (also referred to as Compound 2 in some literature) in PDOs from colorectal cancer (CRC) patients. researchgate.netnih.govacs.org This compound effectively inhibited the growth of CRC organoids, demonstrating significant antitumor activity in a model that closely mimics the human disease state. researchgate.netnih.govacs.org The successful application in PDOs provides strong evidence for the compound's potential clinical utility.
Development and Utilization of Patient-Derived Xenograft (PDX) Models
In patient-derived xenograft (PDX) models, tumor tissue from a patient is directly implanted into immunodeficient mice. These models are considered a gold standard for preclinical efficacy testing as they preserve the original tumor architecture and microenvironment. This compound has demonstrated efficacy in xenograft models, notably in a multiple myeloma MM.1S xenograft model. glpbio.cominvivochem.commedchemexpress.com Similarly, the related dual inhibitor JBI-097 also showed a strong anti-tumor effect in multiple myeloma and erythroleukemia xenograft models. nih.govnih.gov The use of PDX models has also been crucial in evaluating combination therapies, where LSD1 inhibitors were tested alongside standard-of-care treatments in models derived from AML and prostate cancer patients. frontiersin.orgjci.org
Genetically Engineered Mouse Models for Specific Cancer Types
Genetically engineered mouse models (GEMMs) are developed by modifying the mouse genome to carry specific cancer-causing mutations, leading to the spontaneous development of tumors in their natural location. This allows for the study of tumor initiation, progression, and response to therapy in an immunocompetent host. While direct studies of this compound in GEMMs are not yet widely published, this methodology is crucial in the broader field of LSD1 inhibition. For instance, GEMMs have been used to study neuroendocrine prostate cancer (e.g., Pten/Rb1 knockout models) and the role of LSD1 in tumor progression. jci.org Other studies have used GEMMs to investigate the therapeutic effects of LSD1 inhibitors in models of retinitis pigmentosa and epilepsy, demonstrating the versatility of this approach. jneurosci.orgoup.com The CT-26 syngeneic model, where mouse cancer cells are transplanted into an immunocompetent mouse of the same strain, has been used to show that the dual inhibitor JBI-802 has superior efficacy when combined with immune checkpoint inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
The development of potent and selective dual inhibitors like this compound relies heavily on structure-activity relationship (SAR) studies. These studies involve the systematic modification of a chemical structure to understand how different parts of the molecule contribute to its biological activity.
The design of many dual LSD1/HDAC inhibitors follows a modular approach. researchgate.netnih.gov For this compound (Compound 2), this involved connecting a tranylcypromine (B92988) moiety, which acts as a surface recognition motif for LSD1, to a hydroxamic acid zinc-binding motif, which is essential for HDAC inhibition, via a linker. researchgate.netnih.govacs.org SAR studies for this series involved generating a library of compounds with diverse linkers to optimize potency. researchgate.netnih.gov
Similar SAR exploration led to the development of other notable dual inhibitors like JBI-097 and JBI-802. nih.govtandfonline.com For these compounds, rational design and structure-based drug design (SBDD) approaches were used to refine the pharmacophore required for potent inhibition of both LSD1 and HDAC6. nih.gov The resulting compounds, like JBI-097, showed high potency against both enzymes while maintaining selectivity over other HDAC isoforms. nih.gov These SAR studies are essential for optimizing not only the potency but also the pharmacokinetic properties of the drug candidates, ultimately leading to the selection of compounds suitable for clinical development. nih.govtandfonline.com
Table 2: Inhibitory Activity of Selected Dual LSD1/HDAC Inhibitors
| Compound Name | LSD1 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Target Cancer | Citations |
|---|---|---|---|---|---|
| This compound (Compound 2) | 571 nM (as μM) | 0.125 nM | 0.0118 nM | Colorectal Cancer | medchemexpress.com |
| iDual | 540 nM | - | 110 nM | Acute Myeloid Leukemia | nih.gov |
Future Research Directions and Therapeutic Potential
Further Elucidation of Comprehensive Mechanism of Action
While the primary targets of Lsd1/hdac6-IN-1 are established, a deeper understanding of its comprehensive mechanism of action is a critical area for future research. LSD1 demethylates histone and non-histone proteins, while HDAC6 primarily deacetylates α-tubulin and other cytoplasmic proteins. nih.gov Their simultaneous inhibition is hypothesized to trigger a multi-pronged anti-tumor response.
Future investigations should focus on:
Transcriptional Repressor Complexes: Research is needed to fully understand how dual inhibition affects the assembly and function of repressor complexes like CoREST, NuRD, and Sin3A, where LSD1 and Class I HDACs are known to cooperate. nih.govmdpi.com It is hypothesized that including the inhibition of HDAC6, which can also be part of these complexes in certain cancers, leads to a more comprehensive blockade of their tumor-promoting activities. nih.gov
Non-Histone Substrates: Both LSD1 and HDAC6 have numerous non-histone substrates that play roles in cell signaling, stability, and function. Identifying the full spectrum of these substrates and how their modification status is altered by dual inhibition will reveal novel pathways affected by these agents. For example, LSD1 targets p53 and DNMT1, while HDAC6 targets cortactin and Hsp90. nih.gov
Immune Modulation: A significant area of interest is the impact on the tumor microenvironment. LSD1 inhibition can lead to the activation of type 1 interferon pathways, stimulating anti-tumor immunity. jubilanttx.com Simultaneously, HDAC6 inhibition has been linked to a decrease in PD-L1 expression, potentially sensitizing tumors to immune checkpoint blockade. jubilanttx.com Future studies must dissect the combined effect of these mechanisms on T-cell infiltration and tumor immunogenicity. jubilanttx.com
Cell Fate Determination: The combined blockade of LSD1 and HDAC6 has been shown to induce differentiation markers in leukemia cell lines, such as CD11b and CD86. nih.govmdpi.com The precise signaling cascades that lead to this shift from proliferation to differentiation or apoptosis require further detailed molecular analysis.
Exploration of Additional Therapeutic Applications Beyond Current Focus
Initial studies with this compound and similar dual inhibitors have centered on hematological malignancies like multiple myeloma and acute myeloid leukemia (AML), where both LSD1 and HDACs are compelling targets. medchemexpress.comnih.govnih.gov However, the widespread overexpression of LSD1 in various solid tumors suggests a broader potential. nih.gov
Future research should explore the efficacy of this dual-inhibition strategy in:
Solid Tumors: Preclinical studies in models of glioblastoma, breast cancer, and colon cancer have shown that combined LSD1 and HDAC inhibition can be effective. nih.govgrantome.com Further in-vivo studies using patient-derived xenograft models are warranted. For instance, the dual inhibitor JBI-097 has shown efficacy in a CT-26 syngeneic colon cancer model, particularly when combined with immune checkpoint inhibitors. nih.govnih.gov
Neuroendocrine Cancers: Cancers with neuroendocrine features, such as small cell lung cancer (SCLC), are particularly dependent on LSD1 for maintaining their lineage state. Exploring the dual-inhibition strategy in these cancers could be a promising avenue.
Combination Therapies: A key future direction is identifying synergistic combinations. Dual LSD1/HDAC6 inhibitors have shown the potential to sensitize AML cells to conventional chemotherapy like doxorubicin (B1662922). mdpi.comnih.gov Combining these agents with other epigenetic drugs, targeted therapies, or immunotherapies could overcome resistance and improve patient outcomes. jubilanttx.comnih.gov The compound iDual, for example, synergized with doxorubicin to trigger significant apoptosis in AML cells at sublethal drug concentrations. tandfonline.comuea.ac.uk
Strategies for Mitigating Potential Resistance Mechanisms
As with any targeted therapy, the development of resistance is a significant clinical challenge. Understanding and overcoming resistance to dual LSD1/HDAC6 inhibitors is crucial for their long-term success.
Potential resistance mechanisms and mitigation strategies include:
Epigenetic Reprogramming: Tumors may adapt to LSD1 inhibition by shifting their transcriptional state. In SCLC, resistance to LSD1 inhibitors has been linked to a transdifferentiation into a TEAD4-driven mesenchymal-like state. nih.gov A future strategy would be to combine LSD1/HDAC6 inhibitors with agents that target these adaptive pathways, such as YAP-TEAD inhibitors. nih.gov
Upregulation of Survival Pathways: Cancer cells might counteract the pro-apoptotic effects of treatment by upregulating survival proteins like Bcl-2. researchgate.netmskcc.org Co-treatment with Bcl-2 inhibitors could be a rational approach to prevent or overcome this form of resistance.
Drug Efflux Pumps: While not yet extensively studied for dual inhibitors, overexpression of drug efflux pumps is a common resistance mechanism for many cancer drugs. Investigating this possibility and considering the use of efflux pump inhibitors could be a valuable future direction.
Design and Optimization of Novel LSD1/HDAC6 Dual Inhibitors
The development of this compound is part of a broader effort to design novel bifunctional molecules. Future medicinal chemistry efforts will focus on optimizing the pharmacological properties of these inhibitors.
Key areas for design and optimization include:
Potency and Selectivity: While this compound is potent, next-generation inhibitors will aim for even greater potency and refined selectivity profiles. nih.gov For example, designing molecules with high selectivity for HDAC6 over other HDAC isoforms is desirable to minimize toxicities associated with pan-HDAC inhibition. nih.gov
Pharmacokinetic Properties: Optimizing oral bioavailability, metabolic stability, and tissue distribution is essential for clinical translation. The development of JBI-802 as the first orally available LSD1/HDAC6 dual inhibitor to enter clinical trials highlights the progress in this area. tandfonline.comnih.gov
Structural Diversity: Exploring different chemical scaffolds can lead to inhibitors with novel properties and intellectual property. By modifying existing LSD1 inhibitors like GSK2879552 with a hydroxamic acid group (a known pharmacophore for HDACs), researchers have successfully created new dual-acting agents. nih.govresearchgate.net
| Compound | LSD1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| JBI-097 | 7 | 60 | 100 | researchgate.net |
| iDual | 540 | 110 | 290 | nih.govtandfonline.com |
| JBI-802 | 50 | 10 | Not Reported | researchgate.net |
Development of Personalized Medicine Strategies Based on Biomarker Response
To maximize the clinical benefit of this compound and similar drugs, a personalized medicine approach is essential. Identifying patients most likely to respond requires the development and validation of predictive biomarkers.
Future research in this area should focus on:
Genomic and Transcriptomic Markers: Certain genetic backgrounds, such as MLL-rearranged leukemias, are known to be particularly sensitive to LSD1 and HDAC inhibition. mdpi.comnih.gov Comprehensive genomic and transcriptomic profiling of patient tumors before and during treatment can help identify signatures that correlate with response or resistance.
Pharmacodynamic Biomarkers: Measuring the on-target effects of the drug can confirm target engagement and may predict clinical response. For dual LSD1/HDAC6 inhibitors, this includes monitoring changes in histone methylation (e.g., H3K4me2), tubulin acetylation, and the expression of downstream target genes like CD11b, CD86, and GFi1b. nih.govmdpi.comnih.gov
Protein Expression Levels: The expression levels of LSD1, HDAC6, or components of the CoREST complex could serve as predictive biomarkers. For instance, only SCLC cell lines expressing neuroendocrine transcriptional programs showed significant sensitivity to LSD1 inhibitors. nih.gov Future clinical trials should incorporate biomarker analysis to stratify patients and correlate molecular features with outcomes.
Q & A
Q. What are the primary molecular targets of LSD1/HDAC6-IN-1, and what experimental assays are used to validate its dual inhibitory activity?
this compound is a dual inhibitor targeting lysine-specific demethylase 1 (LSD1) and histone deacetylase 6 (HDAC6). To validate its activity:
- LSD1 inhibition : Measure demethylation of H3K4me2/me1 in cell lysates via Western blot, using validated antibodies (e.g., anti-H3K4me2) .
- HDAC6 inhibition : Employ fluorometric enzymatic assays using tubulin acetylation as a substrate, or immunoblotting for acetylated α-tubulin in treated cell lines (e.g., MM.1S multiple myeloma cells) .
Q. How does this compound’s pharmacokinetic profile influence in vivo experimental design for multiple myeloma studies?
The compound’s oral activity necessitates:
- Dosing regimens : Optimize based on half-life (t₁/₂) and bioavailability, typically using q.d. or b.i.d. administration in xenograft models (e.g., MM.1S cell-derived tumors in NSG mice) .
- Biomarker monitoring : Track tumor regression via caliper measurements and validate target engagement through IHC staining for acetylated tubulin (HDAC6 inhibition) and H3K4me2 (LSD1 inhibition) in excised tumors .
Q. What are the standard in vitro models for assessing this compound’s anti-tumor efficacy?
- Cell lines : Use multiple myeloma models (e.g., MM.1S, RPMI-8226) and co-culture systems with bone marrow stromal cells to mimic the tumor microenvironment .
- Endpoint assays : Measure IC₅₀ via CellTiter-Glo, apoptosis via Annexin V/PI flow cytometry, and synergistic effects with proteasome inhibitors (e.g., bortezomib) .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictory data on this compound’s efficacy across different multiple myeloma cell lines?
- Cross-validation : Use orthogonal assays (e.g., CRISPR-Cas9 knockout of LSD1/HDAC6 to confirm on-target effects) .
- Genetic profiling : Compare genomic landscapes (e.g., CRISPR screens or RNA-seq) to identify resistance markers (e.g., ABCB1 overexpression) .
- Meta-analysis : Aggregate data from independent studies using fixed/random-effects models to assess heterogeneity .
Q. How can researchers optimize combinatorial therapy protocols using this compound with proteasome inhibitors?
- Experimental design : Apply factorial designs to test dose matrices (e.g., 4×4 concentrations of this compound + bortezomib) .
- Synergy quantification : Calculate combination indices via the Chou-Talalay method and validate in vivo using staggered dosing schedules .
- Toxicity monitoring : Track off-target effects (e.g., platelet counts for HDAC6-related thrombocytopenia) .
Q. What methodologies address challenges in quantifying epigenetic and metabolic changes induced by this compound?
- Epigenetic profiling : Perform ChIP-seq for H3K4me2 and ATAC-seq to map chromatin accessibility changes .
- Metabolomics : Use LC-MS to assess alterations in glycolysis/TCA cycle intermediates (e.g., lactate, acetyl-CoA) in treated cells .
- Single-cell analysis : Resolve heterogeneity using scRNA-seq to identify subpopulations with differential drug response .
Q. How should researchers validate this compound’s specificity to avoid off-target effects in preclinical models?
- Kinase profiling : Screen against panels of 400+ kinases (e.g., Eurofins KinaseProfiler) to rule out non-specific inhibition .
- Isoform selectivity : Compare IC₅₀ values for HDAC6 vs. other HDAC isoforms (e.g., HDAC1/2) using recombinant enzymatic assays .
- In silico docking : Perform molecular dynamics simulations to assess binding affinity to LSD1/HDAC6 catalytic pockets .
Data Analysis & Contradiction Resolution
Q. What statistical approaches are critical for interpreting heterogeneous responses to this compound in patient-derived xenografts (PDXs)?
- Mixed-effects models : Account for intra- and inter-PDX variability in tumor growth rates .
- Survival analysis : Use Kaplan-Meier curves with log-rank tests to compare progression-free survival across treatment arms .
- Multivariate regression : Identify covariates (e.g., baseline tumor volume, genetic mutations) influencing drug response .
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?
- Pharmacodynamic (PD) markers : Correlate in vitro IC₅₀ with in vivo target modulation (e.g., tubulin acetylation levels at 6/24h post-dose) .
- PK/PD modeling : Integrate plasma concentration-time profiles with tumor growth inhibition data to refine dosing .
- Tumor microenvironment (TME) analysis : Use multiplex IHC (e.g., CD138+ plasma cells, stromal markers) to assess drug penetration .
Ethical & Methodological Compliance
Q. What frameworks ensure ethical rigor in preclinical studies involving this compound?
- FINER criteria : Evaluate Feasibility, Interest, Novelty, Ethics, and Relevance during study design .
- IACUC protocols : Adhere to 3R principles (Replacement, Reduction, Refinement) in animal studies, including humane endpoints .
- Data transparency : Share raw data (e.g., RNA-seq, flow cytometry FACS files) via repositories like GEO or FlowRepository .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
